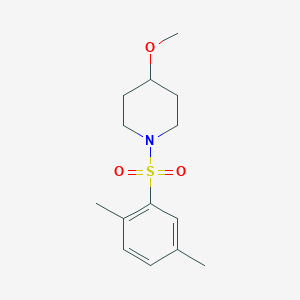

![molecular formula C17H22N2O2S B6583310 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 850593-09-8](/img/structure/B6583310.png)

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Vue d'ensemble

Description

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide, or DMAT, is an organic compound with a wide range of applications in scientific research and other fields. DMAT is a derivative of acetamide, which is a common organic compound with a wide range of applications. DMAT has been used in a variety of applications, including in the synthesis of drugs, the manufacture of dyes and pigments, and as a catalyst in organic synthesis. DMAT has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, opioids, and anti-inflammatory agents. In addition, DMAT has been used in the synthesis of a variety of other organic compounds, including polymers and surfactants.

Applications De Recherche Scientifique

Reactions at the Benzylic Position

This compound, due to its benzylic position, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be utilized in the synthesis of various other compounds, potentially expanding its range of applications .

Photoinitiating Systems

Derivatives of this compound have been used in photoinitiating systems for the synthesis of interpenetrated polymer networks and adapted for 3D printing . This suggests potential applications in materials science and manufacturing .

Structural Investigation and Biological Evaluation

A study has reported the synthesis of a novel heterocyclic amide derivative of this compound and its structural investigation using various analytical techniques . The compound was also evaluated for its antioxidant and antimicrobial properties, suggesting potential applications in pharmaceuticals and healthcare .

Anticancer Agents

Thiophene derivatives, such as this compound, have been used as raw materials in the synthesis of anticancer agents . This suggests potential applications in oncology and cancer treatment .

Anti-Atherosclerotic Agents

Similarly, thiophene derivatives have been used in the synthesis of anti-atherosclerotic agents . This suggests potential applications in cardiovascular medicine .

Metal Complexing Agents

Thiophene derivatives can act as metal complexing agents . This suggests potential applications in coordination chemistry and materials science .

Insecticides

Thiophene derivatives have also been used in the development of insecticides . This suggests potential applications in agriculture and pest control .

Liquid Crystals

Amides, which are present in this compound, have a broad range of different applications in polymers, dyes, and liquid crystals . This suggests potential applications in display technology and optoelectronics .

Mécanisme D'action

Mode of Action

Benzeneacetamide derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biological context and the nature of the target.

Biochemical Pathways

The compound, being a derivative of benzeneacetamide, might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCYKUKGLMYLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165047 | |

| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetamide, N-[2-(dimethylamino)-2-(2-thienyl)ethyl]-4-methoxy- | |

CAS RN |

850593-09-8 | |

| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850593-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Dimethylamino)-2-(2-thienyl)ethyl]-4-methoxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)

![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)

![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)

![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)

![3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one](/img/structure/B6583312.png)

![2,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide](/img/structure/B6583332.png)